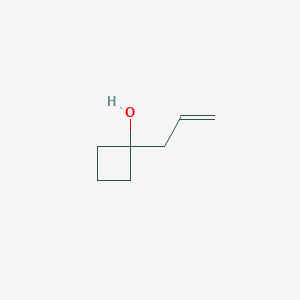

1-(Prop-2-en-1-yl)cyclobutan-1-ol

Description

1-(Prop-2-en-1-yl)cyclobutan-1-ol (CAS: 569679-43-2) is a cyclobutanol derivative featuring a hydroxyl group attached to a cyclobutane ring and a propenyl (allyl) substituent. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol . The compound is a liquid at room temperature and requires storage at 4°C for stability. Its structure combines the steric strain of the cyclobutane ring with the reactivity of the allyl group, making it a versatile intermediate in organic synthesis and material science. Applications include its use in life science research, particularly in high-purity formulations (≥95%) for specialized syntheses .

Properties

IUPAC Name |

1-prop-2-enylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZJHHTZVBSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569679-43-2 | |

| Record name | 1-(prop-2-en-1-yl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with allylmagnesium bromide in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide, and nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Secondary alcohols, hydrocarbons.

Substitution: Halogenated cyclobutanes, amines, thiols.

Scientific Research Applications

1-(Prop-2-en-1-yl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(Prop-2-en-1-yl)cyclobutan-1-ol, enabling comparative analysis of their properties and applications:

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Molecular Formula: C₉H₁₉NO

- Molecular Weight : 157.25 g/mol

- Key Features: A cyclopentanol derivative with an amino group and a butyl chain. Its higher molecular weight and amino functionality enhance its utility in pharmaceutical synthesis (e.g., drug candidates) and material science (e.g., polymer precursors). Unlike the allyl group in the target compound, the amino group provides basicity and hydrogen-bonding capability, broadening its reactivity in nucleophilic substitutions .

1-(3,3-Dimethylcycloprop-1-en-1-yl)cyclobutan-1-ol

- Molecular Formula : C₉H₁₄O

- Synthesis : Produced via GP3 methodology from tribromocyclopropane precursors, yielding a light-yellow oil (88% yield).

- Key Features: Incorporates a strained cyclopropene ring fused to cyclobutanol, increasing reactivity in ring-opening reactions. This contrasts with the allyl group in the target compound, which participates in conjugate additions or polymerizations. The cyclopropene moiety also enables unique applications in photochemistry .

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol

- Molecular Formula: C₉H₁₇NO

- Molecular Weight : 155.24 g/mol

- Key Features: A bicyclic structure with an aminomethyl group on the cyclobutane ring. This compound exists as a powder, differing from the liquid state of the target molecule. The aminomethyl group enhances solubility in polar solvents and facilitates its use in peptide-mimetic drug design .

Structural and Functional Analysis

Table 1: Comparative Properties of Cyclobutanol Derivatives

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects: The allyl group in this compound enables π-orbital interactions, favoring electrophilic additions or polymerizations. Amino groups (e.g., in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) introduce nucleophilic character, useful in amide bond formation . Cyclopropene rings (e.g., in 1-(3,3-Dimethylcycloprop-1-en-1-yl)cyclobutan-1-ol) impart strain-driven reactivity, ideal for controlled ring-opening syntheses .

Applications: The target compound’s liquid state and allyl group make it suitable for solution-phase reactions in material science.

Biological Activity

1-(Prop-2-en-1-yl)cyclobutan-1-ol, a compound with unique structural characteristics, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclobutane ring with an allylic alcohol group, which may contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation assessed its effects on human cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 10 | Induction of apoptosis via caspase activation |

| HeLa (cervical) | 15 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 20 | Inhibition of proliferation |

The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect was observed at concentrations ranging from 5 to 20 µM, indicating its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a topical formulation containing this compound against skin infections caused by resistant strains of bacteria. The study reported a significant reduction in infection rates compared to placebo treatments, suggesting the compound's potential for clinical applications .

Case Study 2: Anticancer Properties

In another study, the effects of this compound on tumor growth were evaluated in a mouse model of breast cancer. Mice treated with this compound showed a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, further supporting its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.